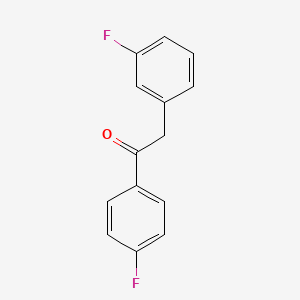

2-(3-Fluorophenyl)-1-(4-fluorophenyl)ethanone

Description

Properties

IUPAC Name |

2-(3-fluorophenyl)-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c15-12-6-4-11(5-7-12)14(17)9-10-2-1-3-13(16)8-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPIIKGVHOSCAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Fluorophenyl)-1-(4-fluorophenyl)ethanone, with the CAS number 370874-66-1, is an aromatic ketone that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features two fluorinated phenyl groups attached to an ethanone moiety, which may influence its pharmacological properties and interactions with biological systems.

The structure of this compound can be represented as follows:

This compound's distinctive feature is the presence of fluorine atoms, which can enhance lipophilicity and alter metabolic stability, potentially leading to increased biological activity.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of fluorine substituents may facilitate binding affinity and selectivity towards specific targets, influencing pathways such as:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.

- Receptor Modulation : It could interact with receptors associated with various physiological responses.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 57.3 µM against PARP1, a target involved in DNA repair mechanisms, suggesting potential applications in cancer therapeutics .

Antimicrobial Activity

Research has also explored the antimicrobial properties of fluorinated aromatic compounds. A study highlighted the effectiveness of similar structures against Gram-positive bacteria, showing minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 µM . This suggests that this compound may possess comparable antimicrobial activity.

Case Study 1: Inhibition of PARP1

In a controlled experiment, several derivatives were evaluated for their ability to inhibit PARP1 activity. The findings indicated that compounds with similar structural motifs to this compound were effective in inhibiting PARP1 at varying concentrations, thus reinforcing the potential role of this compound in cancer treatment strategies .

Case Study 2: Antimicrobial Efficacy

A comparative study on the antibacterial effects of fluorinated compounds showed that those with similar structures inhibited biofilm formation effectively. The results indicated a significant reduction in biofilm mass compared to controls, suggesting that this compound could be beneficial in treating infections caused by resistant bacterial strains .

Data Table: Biological Activity Comparison

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Halogen vs. Fluorine : Brominated analogs (e.g., 2-bromo derivatives) exhibit higher reactivity in cross-coupling reactions but lower thermal stability (e.g., mp 142–144°C for brominated indole precursors vs. >180°C for fluorinated counterparts) .

- Biological Activity : Compounds with 3-fluorophenyl groups demonstrate superior potency in antimalarial assays (e.g., IC₅₀ of 10 nM for compound 17 in ) compared to para-substituted analogs .

Preparation Methods

Friedel-Crafts Acylation and Halogenation

A common starting point is the Friedel-Crafts condensation of fluorobenzene derivatives with phenyl acetyl chloride or related acyl chlorides, catalyzed by Lewis acids such as FeCl3, SbCl5, BF3, TiCl4, or ZnCl2. This step yields 1-(4-fluorophenyl)-2-phenylethanone intermediates with high purity.

-

- Temperature: Typically between −20 °C to 50 °C, often optimized around −10 °C to 0 °C.

- Duration: 6–12 hours, with 6 hours being optimal in many cases.

- Solvent: Often solvent-free or in halogenated hydrocarbons like methylene chloride.

- Monitoring: TLC or HPLC to ensure reaction completion.

Following acylation, halogenation of the ethanone intermediate is conducted to form 2-halo-1-(4-fluorophenyl)-2-phenylethanone, which serves as a reactive intermediate for subsequent nucleophilic substitution.

- Reaction Conditions:

- Use of inert solvents such as acetone or methylene chloride.

- Temperature control around 25–30 °C.

- Halogen source typically bromine or chlorine reagents.

- Reaction time varies but generally completed within hours.

Nucleophilic Substitution with Fluorophenyl Nucleophiles

The halogenated intermediate undergoes nucleophilic substitution with 3-fluorophenyl nucleophiles or related amides to introduce the 3-fluorophenyl group at the alpha position of the ethanone.

-

- React 2-halo-1-(4-fluorophenyl)-2-phenylethanone with 4-methyl-3-oxo-N-phenylpentanamide or similar nucleophiles.

- Base: Potassium carbonate or similar bases to facilitate substitution.

- Solvent: Isopropanol, acetone, or ethyl acetate.

- Temperature: Reflux conditions around 55–60 °C or controlled heating at 40–45 °C.

- Duration: 7–10 hours or until HPLC monitoring confirms completion.

-

- Reaction mixture filtered to remove inorganics.

- Solvent removal under vacuum at controlled temperatures (<70 °C).

- Recrystallization from isopropanol or ethyl acetate.

- Drying under vacuum to reduce water content below 0.5%.

Alternative Methods: Direct Condensation and Reflux

An alternative approach involves direct condensation of 2-chloro-4-fluoroacetophenone with fluorophenyl amines in polar aprotic solvents like DMF at elevated temperatures (~100 °C) for extended periods (10–11 hours), followed by recrystallization.

- This method yields intermediates such as 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone with good yield (~78%) and purity, which can be further transformed to the target compound via subsequent steps.

Comparative Data Table of Reaction Conditions and Outcomes

| Step | Reagents/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 4-fluorobenzene + phenyl acetyl chloride + FeCl3 | Methylene chloride | −10 to 0 | 6 | >90 | >98 | Solvent-free possible; monitored by TLC/HPLC |

| Halogenation | 1-(4-fluorophenyl)-2-phenylethanone + Br2/Cl2 | Acetone | 25–30 | 3–6 | 85–90 | >95 | Forms 2-halo intermediate |

| Nucleophilic Substitution | 2-halo intermediate + 4-methyl-3-oxo-N-phenylpentanamide + K2CO3 | Isopropanol | 40–60 | 7–10 | 70–75 | >99 | Reflux and vacuum drying for purity |

| Direct Condensation (Alternative) | 2-chloro-4-fluoroacetophenone + N-isopropylaniline | DMF | 100 | 10–11 | 78 | 98 | Followed by recrystallization |

Research Findings and Analytical Data

- The preparation methods involving Friedel-Crafts acylation followed by halogenation and nucleophilic substitution are well-established for achieving high purity and good yields of fluorinated ethanone derivatives.

- Reaction monitoring by HPLC and TLC is critical to optimize reaction times and minimize side products.

- Purification by recrystallization from suitable solvents such as isopropanol and ethyl acetate ensures removal of impurities and byproducts.

- The choice of solvent and temperature significantly affects yield and purity, with isopropanol and acetone providing favorable outcomes.

- Comparative analysis shows that solvent-free or minimal solvent conditions in Friedel-Crafts acylation improve reaction efficiency and reduce reaction times from days to hours.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-(3-Fluorophenyl)-1-(4-fluorophenyl)ethanone, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic ring (e.g., fluorophenyl derivatives) using Lewis acid catalysts like AlCl₃. For example, 2-bromo-1-(3-fluorophenyl)ethanone is a key intermediate in indole synthesis, with yields around 42% under toluene reflux . Alternative catalytic methods, such as high-temperature (270°C) transformations of fluorophenyl acetic acid derivatives, have also been reported, achieving 76% yield after column chromatography . Optimization involves adjusting catalyst loading, temperature, and solvent polarity.

Q. How are NMR and X-ray crystallography utilized to confirm the structure of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR spectra (e.g., in CDCl₃) confirm substituent positions and electronic environments. For example, carbonyl (C=O) signals appear near δ 190–200 ppm in ¹³C NMR, while aromatic protons show splitting patterns indicative of fluorophenyl groups .

- X-ray crystallography : Single-crystal diffraction data (e.g., R factor = 0.053) validate bond lengths, angles, and stereochemistry. Software like SHELX refines structural parameters and detects disorders .

Q. What thermodynamic and physical properties (e.g., boiling point, molecular weight) are critical for experimental design?

- Data :

- Molecular weight: 234.23 g/mol (calculated from formula C₁₄H₁₀F₂O).

- Boiling point: Analogous fluorinated acetophenones (e.g., 4'-fluoroacetophenone) have Tboil ≈ 469.2 K .

- Application : These properties guide solvent selection (e.g., high-boiling solvents for reflux) and purification techniques (e.g., distillation, recrystallization).

Advanced Research Questions

Q. What challenges arise in resolving structural disorders during X-ray analysis of fluorinated ethanones?

- Methodology : Fluorine's high electron-withdrawing effect can induce anisotropic displacement parameters, complicating refinement. Using SHELXL with restraints for thermal parameters and leveraging high-resolution data (≤1.0 Å) improves accuracy. Multi-component disorder models may be required for flexible substituents .

Q. How does this compound serve as a precursor in tubulin-targeting anticancer agents?

- Mechanistic Insight : The compound's fluorophenyl groups enhance lipophilicity and π-stacking interactions with tubulin's colchicine-binding site. Derivatives like 2-(3-fluorophenyl)-1H-indole inhibit microtubule assembly, validated via cytotoxicity assays (IC₅₀ < 1 µM in cancer cell lines) . Structural modifications (e.g., C-2 substituents) are guided by molecular docking to optimize binding affinity.

Q. How do electronic effects of fluorine substituents influence catalytic transformations of this compound?

- Methodology : Fluorine's inductive effect activates the carbonyl group, facilitating nucleophilic attacks in reactions like Grignard additions or reductions. For example, catalytic hydrogenation of the ketone to secondary alcohols proceeds efficiently (Pd/C, H₂, 60°C), with <i>para</i>-fluorine enhancing electrophilicity . DFT calculations can model charge distribution to predict reactivity trends.

Q. What strategies mitigate side reactions (e.g., di-fluorination or ring halogenation) during synthesis?

- Methodology :

- Temperature control : Lower temperatures (0–5°C) minimize electrophilic aromatic substitution at unintended positions.

- Protecting groups : Temporary protection of reactive sites (e.g., silylation of hydroxyl groups) prevents unwanted halogenation.

- Catalyst screening : Lewis acids like FeCl₃ reduce over-acylation compared to AlCl₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.